

(2S)-2,3-dimethylbutanoic acid chemical properties

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Compound of Interest

Compound Name: (2S)-2,3-dimethylbutanoic acid

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An In-depth Technical Guide on the Core Chemical Properties of **(2S)-2,3-dimethylbutanoic acid**

Introduction

(2S)-2,3-dimethylbutanoic acid, a chiral carboxylic acid, is a significant compound in various chemical and pharmaceutical applications.[1] Its stereospecific structure makes it a valuable building block in organic synthesis, particularly as a chiral auxiliary.[2] This document provides a comprehensive overview of its chemical and physical properties, reactivity, and common synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences. The compound is a branched-chain fatty acid and is the (S)-enantiomer of 2,3-dimethylbutyric acid.[3][4]

Physicochemical Properties

(2S)-2,3-dimethylbutanoic acid is typically a colorless liquid.[2] Its physical properties are summarized in the tables below, compiled from various sources. Discrepancies in reported values can be attributed to different experimental conditions and purity levels.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	Colorless liquid	[2]
Boiling Point	Approx. 190 °C	[2][5]
191 °C	[6]	
62-63 °C @ 1 Torr	[7]	
Melting Point	Approx. 10 °C	[2]
-1.5 °C to -2 °C	[5][7]	
Density	Approx. 0.87 g/cm ³	[2]
0.9446 g/cm ³ @ 0 °C	[7]	
0.928 - 0.944 g/mL	[5][6]	
Solubility	Soluble in water, ethanol, ether	[2]

Table 2: Molecular and Spectroscopic Data

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	[2][3][8]
Molecular Weight	116.16 g/mol	[2][3]
Exact Mass	116.083729621 Da	[3]
CAS Number	15071-34-8	[2][3][8]
IUPAC Name	(2S)-2,3-dimethylbutanoic acid	[3]
SMILES	C--INVALID-LINK--C(=O)O	[3]
InChIKey	XFOASZQZPWEJAA-YFKPBYRVSA-N	[3]
Flash Point	83 °C	[6]
Refractive Index	1.423	[6]
Vapor Pressure	0.236 mmHg @ 25 °C	[6]

Chemical Reactivity and Handling

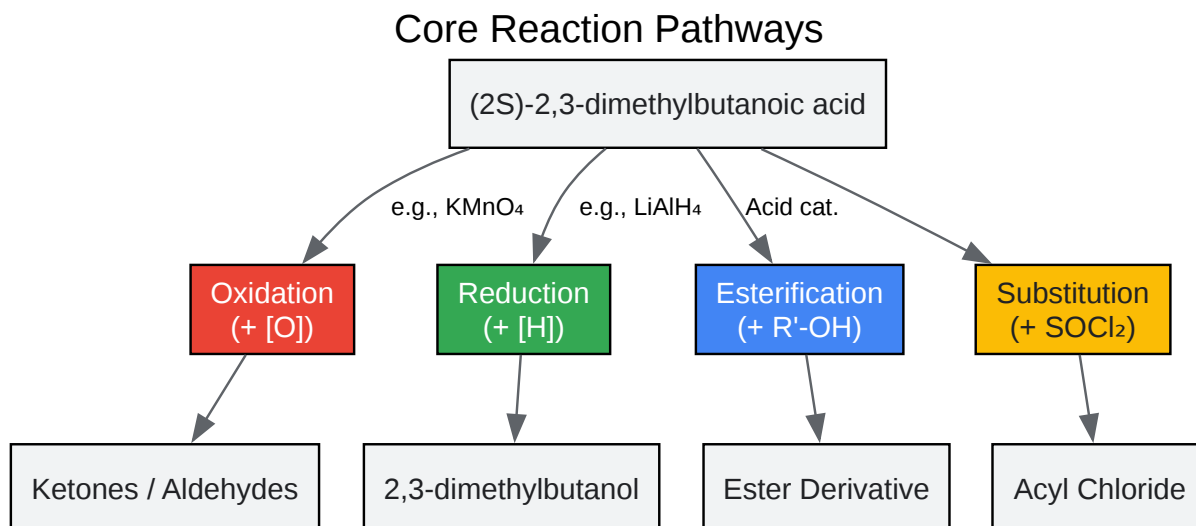
The chemical behavior of **(2S)-2,3-dimethylbutanoic acid** is primarily dictated by its carboxylic acid functional group.^[2] This group serves as a proton donor, and its carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.^[2]

Key Reactions

The compound participates in several fundamental organic reactions:

- **Oxidation:** Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3), typically under acidic conditions, can oxidize the compound.^{[1][2]}
- **Reduction:** The carboxylic acid can be reduced to the corresponding primary alcohol, 2,3-dimethylbutanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH_4) in anhydrous solvents.^[2]
- **Substitution Reactions:** The hydroxyl moiety of the carboxyl group can be substituted. For instance, reaction with thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) yields the corresponding acyl chloride or bromide, which are valuable synthetic intermediates.^[2]
- **Esterification and Amidation:** It readily undergoes esterification with alcohols and amidation with amines to form esters and amides, respectively.^[2]

Diagram of Core Reactivity



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Caption: General reactivity of **(2S)-2,3-dimethylbutanoic acid**.

Safety and Handling

As a carboxylic acid, this compound is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause respiratory irritation.[4][9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.[10] The substance should be handled in a well-ventilated area or fume hood. Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[10]

Experimental Protocols: Synthesis

The synthesis of **(2S)-2,3-dimethylbutanoic acid** can be achieved through various routes. Enantioselective methods are crucial for obtaining the desired (S)-stereoisomer for pharmaceutical applications.[1]

Cyanohydrin Synthesis Pathway

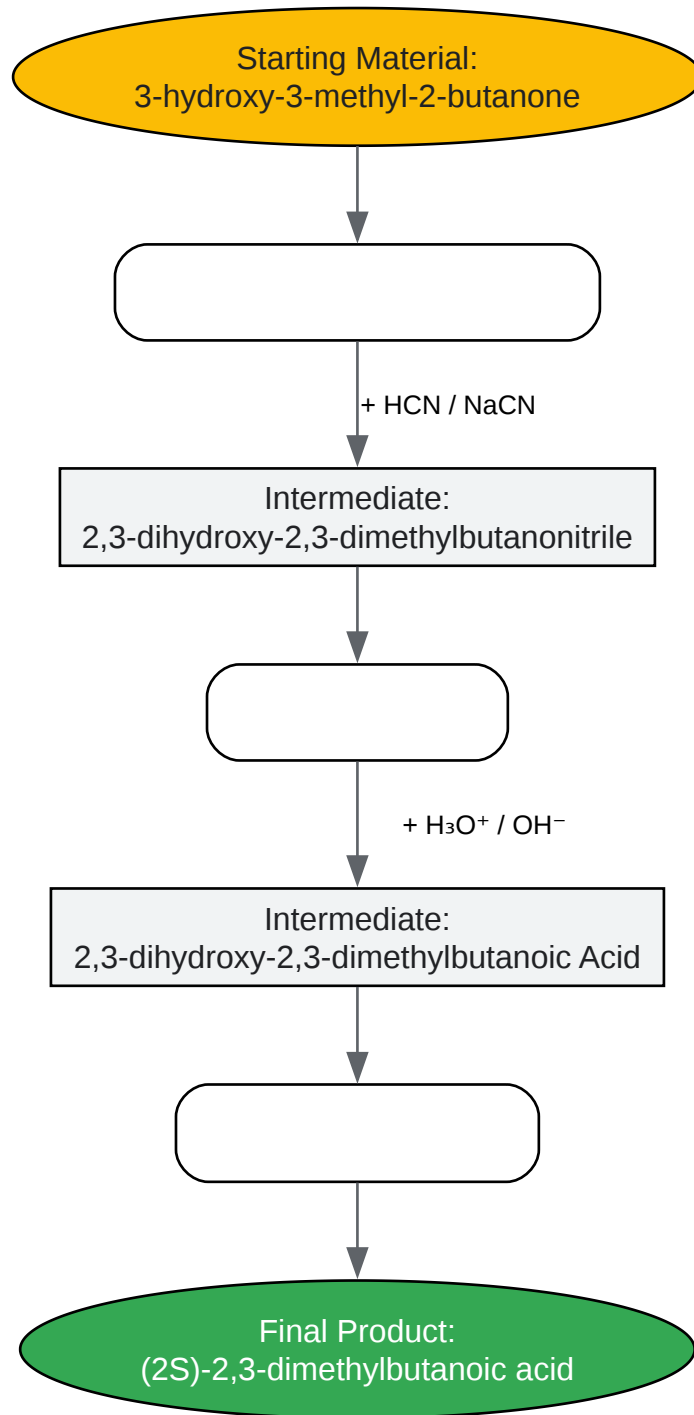
A common method involves the synthesis from 3-hydroxy-3-methyl-2-butanone.[2] This multi-step process leverages a cyanohydrin intermediate.

Methodology:

- **Cyanohydrin Formation:** 3-hydroxy-3-methyl-2-butanone is reacted with a cyanide source (e.g., HCN or NaCN/acid) to form the corresponding cyanohydrin, 2,3-dihydroxy-2,3-dimethylbutanonitrile.
- **Hydrolysis:** The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions. This converts the nitrile into a carboxylic acid, yielding 2,3-dihydroxy-2,3-dimethylbutanoic acid.^[2]
- **Subsequent Steps:** Further chemical modifications, which are not detailed in the provided search results, would be required to remove the hydroxyl groups and arrive at the final product, **(2S)-2,3-dimethylbutanoic acid**. Stereocontrol would be a critical consideration throughout this process.

Diagram of Cyanohydrin Synthesis Workflow

Conceptual Cyanohydrin Synthesis Route



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Caption: Workflow for synthesis via a cyanohydrin intermediate.

Other Synthetic Approaches

- Alkylation: The alkylation of a butanoic acid derivative, such as reacting 2-bromo-3-methylbutane with sodium cyanide followed by hydrolysis, can yield the target molecule.[\[2\]](#)
- Biocatalysis: The use of specific enzymes can selectively produce the (S)-enantiomer, offering a green and highly specific alternative to traditional chemical synthesis.[\[1\]](#)
- Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of a reaction, which is a common strategy for asymmetric synthesis.[\[1\]](#)

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